molecular formula C17H14N4O B11183907 7-(2-phenylethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

7-(2-phenylethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B11183907
M. Wt: 290.32 g/mol
InChI Key: OVTQNHHMPVTWTG-UHFFFAOYSA-N
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Description

7-(2-phenylethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of a broader class of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines, which are known for their diverse biological activities. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-phenylethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylethylamine with a suitable pyrazole derivative, followed by cyclization with a pyrido[3,4-e]pyrimidine precursor. The reaction conditions often include the use of a strong acid or base as a catalyst, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis while maintaining product purity and yield .

Chemical Reactions Analysis

Types of Reactions

7-(2-phenylethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

7-(2-phenylethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(2-phenylethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting cellular processes. For example, it may inhibit kinases involved in cell proliferation, leading to the suppression of tumor growth. Additionally, the compound can modulate signaling pathways by binding to receptors, thereby influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2-phenylethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one stands out due to its unique structural features, which allow for specific interactions with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound for further modification and optimization in drug development .

Properties

Molecular Formula

C17H14N4O

Molecular Weight

290.32 g/mol

IUPAC Name

11-(2-phenylethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C17H14N4O/c22-17-14-12-18-16-6-9-19-21(16)15(14)8-11-20(17)10-7-13-4-2-1-3-5-13/h1-6,8-9,11-12H,7,10H2

InChI Key

OVTQNHHMPVTWTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C=CC3=C(C2=O)C=NC4=CC=NN34

Origin of Product

United States

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